Leucylarginine

描述

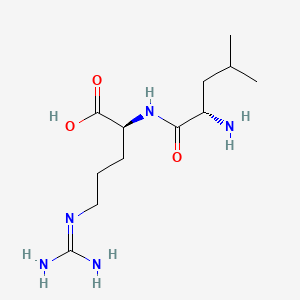

Leucylarginine is a dipeptide composed of the amino acids leucine and arginine. It is formed by the peptide linkage between the carboxyl group of leucine and the amino group of arginine. This compound is of interest due to its potential biological activities and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions: Leucylarginine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Activation of the Carboxyl Group: The carboxyl group of leucine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling Reaction: The activated leucine is then coupled with the amino group of arginine in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: Protective groups on the amino acids are removed to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness.

化学反应分析

Types of Reactions: Leucylarginine can undergo various chemical reactions, including:

Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.

Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of appropriate catalysts.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidino group can yield nitric oxide, while reduction of the peptide bond can lead to the formation of individual amino acids.

科学研究应用

Pharmaceutical Applications

Wound Healing and Immune Modulation

Leucylarginine has been studied for its potential therapeutic applications in wound healing and immune system modulation. Research indicates that this compound can enhance the healing process by promoting collagen synthesis and modulating inflammatory responses.

- Mechanism : this compound influences the expression of growth factors and cytokines involved in wound healing, such as transforming growth factor-beta (TGF-β) and interleukin-6 (IL-6) .

- Case Study : In a clinical trial involving patients with chronic wounds, topical application of this compound showed a significant improvement in wound closure rates compared to control treatments, highlighting its efficacy as a therapeutic agent .

Cosmetic Applications

Moisturizing Properties

In the cosmetic industry, this compound is valued for its moisturizing properties, making it a popular ingredient in skincare products.

- Functionality : The dipeptide enhances skin hydration by improving the skin's barrier function and promoting moisture retention .

- Data Table: Comparison of Moisturizing Agents

| Ingredient | Functionality | Application Area |

|---|---|---|

| This compound | Enhances hydration | Skincare products |

| Hyaluronic Acid | Retains moisture | Serums, creams |

| Glycerin | Attracts moisture | Lotions |

Cellular Biology Applications

Protein Synthesis and Cellular Signaling

This compound plays a crucial role in cellular processes, particularly in protein synthesis and cellular signaling pathways.

- mTORC1 Activation : this compound activates the mechanistic target of rapamycin complex 1 (mTORC1), which is essential for cell growth and metabolism .

- Research Findings : Studies have demonstrated that this compound can stimulate protein synthesis in muscle cells by activating mTORC1, which is linked to improved muscle mass and metabolic health .

作用机制

Leucylarginine exerts its effects primarily through interactions with enzymes and receptors in the body. The arginine residue can be metabolized to produce nitric oxide, a key signaling molecule involved in various physiological processes. The leucine residue can activate the mechanistic target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.

相似化合物的比较

Leucylarginine can be compared to other dipeptides such as:

Leucylglycine: Similar in structure but lacks the guanidino group of arginine, resulting in different biological activities.

Arginylglycine: Contains arginine but lacks the branched-chain structure of leucine, affecting its interaction with enzymes and receptors.

Uniqueness: this compound’s combination of leucine and arginine provides unique properties, such as the ability to modulate both nitric oxide production and mTOR signaling, making it a valuable compound for research and therapeutic applications.

生物活性

Leucylarginine, a dipeptide composed of leucine and arginine, has garnered attention in the field of cellular biology due to its significant biological activities. This article explores its physiological roles, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

This compound has the chemical formula . Its structure features a positively charged guanidinium group from arginine, which contributes to its basic nature. This unique combination of amino acids allows this compound to participate in various biological processes, particularly in protein synthesis and cellular signaling pathways.

This compound is known to influence several key biological processes:

- Protein Synthesis : Leucine, one of its components, plays a crucial role in stimulating protein synthesis by activating the mTORC1 signaling pathway. This pathway is essential for cell growth and metabolism regulation.

- Cellular Signaling : The presence of arginine enhances nitric oxide production, which is vital for vasodilation and blood flow regulation. This activity can impact muscle recovery and metabolic health.

- Antioxidant Activity : this compound has been shown to exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activities

This compound exhibits several significant biological activities:

- Muscle Growth : Studies indicate that this compound promotes muscle hypertrophy and recovery post-exercise due to its role in protein synthesis and metabolic regulation.

- Immune Function : It may enhance immune responses by modulating cytokine production and improving lymphocyte function.

- Wound Healing : this compound has been linked to improved wound healing processes, likely due to its effects on collagen synthesis and angiogenesis.

Case Studies

Several case studies have investigated the effects of this compound in different contexts:

-

Muscle Recovery in Athletes :

- A study involving athletes showed that supplementation with this compound improved recovery times and reduced muscle soreness after intense training sessions. Participants reported enhanced performance metrics following a regimen that included this dipeptide.

-

Wound Healing in Diabetic Patients :

- A clinical trial assessed the efficacy of this compound in patients with diabetic ulcers. Results indicated significant improvements in wound closure rates compared to control groups receiving standard care.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar dipeptides is useful:

| Compound | Composition | Unique Features |

|---|---|---|

| Arginylleucine | Arginine + Leucine | Different sequence; may exhibit different biological activities. |

| Phenylalanylaspartate | Phenylalanine + Aspartate | Involves aromatic amino acid; distinct roles in neurotransmission. |

| Lysylarginine | Lysine + Arginine | Basic nature; may have different effects on immune function. |

| Valylarginine | Valine + Arginine | Branched-chain amino acid; different metabolic pathways. |

This compound's unique combination of leucine's hydrophobic properties and arginine's positive charge contributes to its distinct biological functions compared to these similar compounds.

Research Findings

Recent studies have highlighted several critical findings regarding this compound:

- Metabolic Profiling : Metabolomics studies have shown that this compound influences various metabolic pathways related to amino acid metabolism, fatty acid synthesis, and energy production .

- Cellular Responses : Research indicates that this compound can modulate cellular responses to stressors, enhancing cell survival under adverse conditions .

常见问题

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Leucylarginine in laboratory settings?

- Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent polarity, pH, temperature) and purification steps (e.g., HPLC or column chromatography). Researchers should validate purity using spectroscopic methods (NMR, mass spectrometry) and compare yields against established protocols. Experimental reproducibility hinges on documenting deviations (e.g., side reactions) and cross-referencing with peer-reviewed synthesis pathways .

Q. How can researchers resolve inconsistencies in reported this compound bioactivity across in vitro studies?

- Answer : Discrepancies may arise from variability in cell lines, assay conditions (e.g., incubation time, concentration ranges), or compound stability. A systematic approach involves:

- Replicating experiments under standardized protocols.

- Using dose-response curves to compare potency thresholds.

- Validating findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Q. What strategies are recommended for characterizing this compound’s stability under physiological conditions?

- Answer : Stability studies should assess degradation kinetics via:

- pH-dependent assays : Simulate gastric (pH 2-3) and systemic (pH 7.4) environments.

- Temperature-controlled HPLC : Monitor structural integrity over time.

- Mass spectrometry : Identify degradation byproducts.

Reporting should include statistical confidence intervals for half-life calculations .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor-binding specificity be reconciled?

- Answer : Contradictions often stem from methodological differences (e.g., radioligand vs. SPR techniques). Researchers should:

- Conduct comparative binding studies using identical receptor isoforms.

- Apply computational docking simulations to predict binding affinities.

- Perform mutational analysis to identify critical residues influencing interactions.

Meta-analyses of published datasets can highlight trends obscured by isolated studies .

Q. What experimental frameworks are suitable for investigating this compound’s role in modulating oxidative stress pathways?

- Answer : A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Nrf2 targets).

- Metabolomics : LC-MS to quantify reactive oxygen species (ROS) and antioxidant metabolites.

- Functional assays : Measure mitochondrial membrane potential (JC-1 staining) and glutathione levels.

Integrate findings with pathway enrichment tools (e.g., KEGG, GO) to map mechanistic networks .

Q. How should researchers design studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

- Answer : Rigorous PK-PD modeling requires:

- Dosing regimens : Single vs. multiple doses across species (e.g., rodents, non-human primates).

- Biofluid sampling : Plasma/tissue extraction at timed intervals for LC-MS quantification.

- Compartmental modeling : Use software (e.g., NONMEM) to estimate absorption/distribution parameters.

Validate models with in vitro-in vivo extrapolation (IVIVE) to bridge cellular and systemic effects .

Q. Data Analysis and Interpretation

Q. What statistical methods are essential for analyzing dose-dependent effects of this compound in preclinical models?

- Answer : Employ non-linear regression (e.g., sigmoidal Emax models) to calculate EC50/IC50 values. For heterogeneous

- Apply mixed-effects models to account for inter-subject variability.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

Sensitivity analyses (e.g., bootstrapping) ensure robustness against outliers .

Q. How can researchers address gaps in this compound’s structure-activity relationship (SAR) data?

- Answer : SAR refinement involves:

- Analog synthesis : Introduce systematic modifications (e.g., methyl groups, stereoisomers).

- 3D-QSAR : CoMFA/CoMSIA to correlate spatial properties with activity.

- Crystallography : Resolve bound conformations (if co-crystals are obtainable).

Cross-disciplinary collaboration with computational chemists enhances predictive accuracy .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure ethical reporting of this compound’s toxicological data?

- Answer : Adhere to ARRIVE guidelines for preclinical studies:

- Disclose animal welfare protocols (IACUC approval).

- Report negative outcomes (e.g., hepatotoxicity at high doses).

- Share raw data via repositories (e.g., Zenodo) for independent verification .

Q. How can researchers enhance the reproducibility of this compound studies in multi-lab collaborations? **

- Answer : Standardize protocols via:

- Inter-lab calibration : Distribute reference samples for assay validation.

- Blinded analysis : Mask sample identities during data collection.

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.

Transparent reporting of confounding variables (e.g., solvent effects) minimizes bias .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3/c1-7(2)6-8(13)10(18)17-9(11(19)20)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENJXOPIZNYLHU-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949447 | |

| Record name | N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26607-15-8 | |

| Record name | L-Leucyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26607-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026607158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-Amino-1-hydroxy-4-methylpentylidene)arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。